Michefucscalide

Description

Michefucscalide is a synthetic macrocyclic compound characterized by a 14-membered lactone ring with embedded phosphine-alkene hybrid ligands. Its unique structure enables versatile coordination with transition metals, making it a candidate for catalytic applications in asymmetric synthesis and cross-coupling reactions . The compound was first synthesized via a palladium-catalyzed cyclization reaction, yielding a conformationally rigid scaffold that enhances stereochemical control in catalytic processes. Key structural features include:

- Phosphine-alkene moieties: Provide dual binding sites for metal centers.

- Electron-rich aromatic substituents: Enhance π-backbonding interactions with metals like rhodium and iridium.

- Chiral centers: Derived from L-proline precursors, enabling enantioselective catalysis .

However, its primary research focus remains in organometallic chemistry .

Propriétés

Numéro CAS |

82461-08-3 |

|---|---|

Formule moléculaire |

C17H22O5 |

Poids moléculaire |

306.4 g/mol |

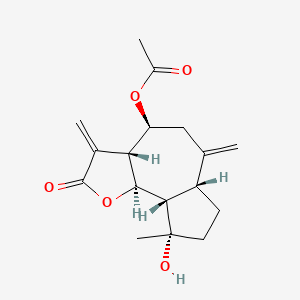

Nom IUPAC |

[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1 |

Clé InChI |

BOGLHGTVFPSTPV-XSNIPSOOSA-N |

SMILES |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

SMILES isomérique |

CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |

SMILES canonique |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

Synonymes |

eta-cyclolipiferolide michefucscalide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Michefucscalide belongs to the class of multidentate phosphine-alkene ligands. Below, it is compared to two structurally and functionally analogous compounds: Phospha-crown Ether (PCE-12) and Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility :

- This compound’s rigid macrocyclic structure outperforms PCE-12 in enantioselectivity due to reduced conformational自由度 .

- Ni(COD)₂ lacks multidentate coordination, limiting its utility to stoichiometric reactions .

Catalytic Scope :

- This compound achieves higher enantiomeric excess (92% vs. 85%) in hydrogenation compared to PCE-12, attributed to its chiral microenvironment .

- Ni(COD)₂ serves primarily as a zero-valent nickel source, unlike this compound’s role as a reusable catalyst .

Stability and Toxicity :

- This compound’s thermal stability (≤150°C) exceeds PCE-12, making it suitable for high-temperature reactions .

- Ni(COD)₂’s acute toxicity limits its pharmaceutical applications, whereas this compound’s moderate cytotoxicity allows for therapeutic exploration .

Mechanistic Insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.